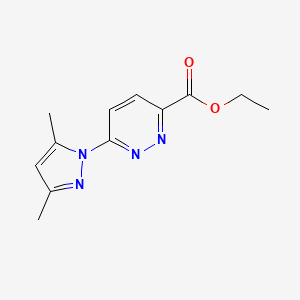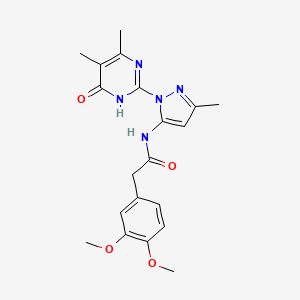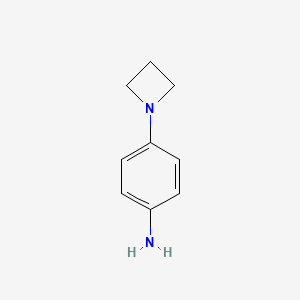![molecular formula C22H26ClN5O B2411140 N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1171173-74-2](/img/structure/B2411140.png)
N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H26ClN5O and its molecular weight is 411.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have shown promising in vitro anticancer activity against human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. Certain compounds within this series demonstrated significant activity, particularly against HeLa and MCF-7 cell lines, suggesting the potential therapeutic utility of these compounds in cancer treatment (Boddu et al., 2018).
Anthelmintic Activity
Compounds synthesized with a benzimidazole ring and clubbed with a 1,2,4-triazole moiety have been shown to possess potent anthelmintic activity. This was assessed against Pheretima posthumous, with these compounds displaying effective activity compared to standard drugs such as Albendazole and Piperazine (Kumar & Sahoo, 2014).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives have been investigated for their antibacterial and antifungal activities in vitro. The results highlighted that most of these compounds exhibited moderate to significant activity against various strains, with certain compounds displaying comparable efficacy to standard drugs like chloramphenicol and fluconazole. This underlines the potential of these compounds in addressing antimicrobial resistance and in the development of new therapeutic agents (Gan et al., 2010).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O/c1-26-20-9-5-4-8-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDIIKZZCURGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2411057.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)
![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)


